N'-benzoyl-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide
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Overview
Description
N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring, a benzoyl group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrolidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the intermediate compound. This can be done through a nucleophilic substitution reaction, where the pyridine derivative reacts with the intermediate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral pH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can serve as a probe or ligand in biochemical assays. Its ability to interact with various biological targets makes it valuable for studying enzyme mechanisms, receptor binding, and cellular pathways.
Medicine
Medically, N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide has potential applications as a therapeutic agent. Its structural features suggest it could be developed into drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide
- N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)isonicotinohydrazide
Uniqueness
Compared to similar compounds, N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide stands out due to its unique combination of a pyrrolidine ring, benzoyl group, and pyridine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
956764-08-2 |
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Molecular Formula |
C23H18N4O4 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N'-benzoyl-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C23H18N4O4/c28-20-15-19(23(31)26(20)18-9-5-2-6-10-18)27(22(30)17-7-3-1-4-8-17)25-21(29)16-11-13-24-14-12-16/h1-14,19H,15H2,(H,25,29) |
InChI Key |
CXOQJASOTUIIHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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